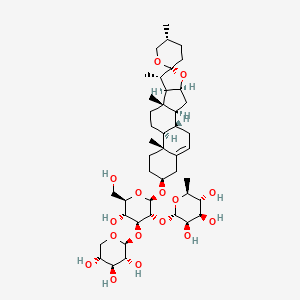

Ophiopogonin D'

Description

Ophiopogonin D has been reported in Liriope muscari, Ophiopogon jaburan, and Ophiopogon japonicus with data available.

RN given refers to (1beta,3beta,25R)-isomer; structure given in first source

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKHGNFKBPFJCB-LYLKFOBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317339 | |

| Record name | Ophiopogonin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945619-74-9, 65604-80-0 | |

| Record name | Ophiopogonin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophiopogonin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ophiopogonin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945619-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pharmacological activities of Ophiopogonin D review

An In-depth Technical Guide on the Core Pharmacological Activities of Ophiopogonin D

Abstract

Ophiopogonin D (OP-D) is a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, a well-known herb in traditional Chinese medicine. Emerging scientific evidence has demonstrated that OP-D possesses a wide spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive review of the multifaceted pharmacological effects of OP-D, including its anti-inflammatory, anti-cancer, cardiovascular protective, neuroprotective, and bone protective activities. We delve into the underlying molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and visualize complex signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Anti-inflammatory Activities

Ophiopogonin D has demonstrated significant anti-inflammatory effects across various experimental models. Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) pathways.

Molecular Mechanisms

OP-D exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a central mediator of inflammation. In a mouse model of colitis, OP-D was shown to ameliorate the condition by suppressing the epithelial NF-κB pathway. It also alleviates renal inflammation in diabetic nephropathy rats by inhibiting the inflammatory response. Furthermore, OP-D protects against lung inflammation induced by fine particulate matter (PM2.5) by inhibiting the AMPK/NF-κB signaling pathway in pulmonary epithelial cells. In human umbilical vein endothelial cells (HUVECs), OP-D was found to reduce the nuclear translocation of NF-κB and the activation of pro-inflammatory cytokines induced by Angiotensin II.

Quantitative Data: Anti-inflammatory Effects

| Model/Assay | Target/Cell Line | Treatment/Concentration | Observed Effect | Reference |

| PMA-induced cell adhesion | HL-60 and ECV304 cells | IC50: 1.38 nmol/L | Dose-dependent reduction of cell adhesion. | |

| Zymosan A-induced peritonitis | Mice | Not specified | Notable decrease in peritoneal leukocyte migration. | |

| Carrageenan-induced paw edema | Mice | 25 and 50 mg/kg (oral) | Significant inhibition of paw edema. | |

| Xylene-induced ear swelling | Mice | 25 and 50 mg/kg (oral) | Significant inhibition of ear swelling. | |

| Streptozotocin-induced diabetic nephropathy | Rats | 2.5, 5, and 10 mg/kg (oral) | Ameliorated renal function and inhibited inflammatory response. |

Signaling Pathway: Inhibition of PM2.5-Induced Inflammation

The following diagram illustrates how Ophiopogonin D inhibits the inflammatory cascade initiated by PM2.5 exposure in pulmonary epithelial cells.

Anti-cancer Activities

OP-D has emerged as a potent anti-cancer agent, demonstrating efficacy against various cancer types including melanoma, colorectal cancer, lung cancer, and oral squamous cell carcinoma. Its anti-neoplastic effects are mediated through multiple mechanisms such as the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of critical oncogenic signaling pathways.

Molecular Mechanisms

-

Induction of Apoptosis: OP-D induces caspase-dependent apoptosis. In colorectal cancer cells, it activates p53 via ribosomal proteins L5 and L11, leading to apoptosis. In human laryngocarcinoma cells, it boosts caspase-3/9 activity.

-

Inhibition of Proliferation and Metastasis: OP-D suppresses the proliferation of cancer cells by inhibiting key cell cycle regulators like cyclin D1 and CDK4. It also inhibits the invasion and adhesion of melanoma cells by downregulating matrix metalloproteinase-9 (MMP-9).

-

Modulation of Signaling Pathways: OP-D has been shown to inhibit several crucial signaling pathways that are often deregulated in cancer:

-

STAT3 Pathway: In non-small cell lung carcinoma (NSCLC), OP-D abrogates the STAT3 signaling cascade by inhibiting the activation of upstream kinases JAK1/2 and c-Src.

-

PI3K/AKT Pathway: OP-D suppresses the phosphorylation of AKT in a dose-dependent manner in colorectal cancer and inhibits the PI3K/AKT pathway in human lung cancer cells.

-

p38 MAPK Pathway: It suppresses the phosphorylation of p38 in melanoma cells.

-

Quantitative Data: Anti-cancer Effects

| Cancer Type | Cell Line | Treatment/Concentration | Observed Effect | Reference |

| Colorectal Cancer | HCT116 (p53+/+) | 10-40 µM | Significant, dose-dependent inhibition of cell viability. | |

| Colorectal Cancer | HCT116 (p53+/+) | 40 µM | Inhibited expression of Ki67; induced nucleolar stress. | |

| Prostate Cancer (Androgen-Independent) | PC3 | IC50: >50 µM | Low anti-tumor activity compared to its isomer Ophiopogonin D'. | |

| Triple-Negative Breast Cancer | MDA-MB-231 | Not specified | Suppressed TGF-β1-mediated metastatic behavior. | |

| Oral Squamous Cell Carcinoma | YD38 | Not specified | Strongly inhibited cell proliferation and induced apoptosis. |

Signaling Pathway: STAT3 Inhibition in Lung Carcinoma

The diagram below outlines the mechanism by which Ophiopogonin D inhibits the STAT3 signaling pathway in non-small cell lung carcinoma.

Experimental Protocol: Cell Viability (CCK-8 Assay)

This protocol is adapted from methodologies used to assess the effect of OP-D on cancer cell survival.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, PC3) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, remove the culture medium and replace it with a fresh medium containing various concentrations of Ophiopogonin D (e.g., 0, 10, 20, 40 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell survival rate as the ratio of the mean optical density (OD) of treated wells to that of the vehicle control wells.

Cardiovascular Protective Activities

OP-D exhibits significant protective effects on the cardiovascular system, including endothelial protection, amelioration of myocardial hypertrophy, and reduction of myocardial ischemia-reperfusion (MI/R) injury.

Molecular Mechanisms

The cardiovascular protective effects of OP-D are largely attributed to its influence on the cytochrome P450 (CYP) epoxygenase pathway.

-

Endothelial Protection: OP-D activates the CYP2J2-PPARα pathway in HUVECs. This upregulation of CYP2J2 and its metabolites, epoxyeicosatrienoic acids (EETs), reduces Angiotensin II-induced NF-κB activation and subsequent expression of pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1).

-

Myocardial Ischemia-Reperfusion Injury: In a rat model of MI/R injury, OP-D provides cardioprotection by upregulating CYP2J3, which increases circulating EETs. This leads to improved cardiac function, reduced infarct size, and preservation of myocardial structure. The mechanism also involves the activation of the PI3K/Akt/eNOS signaling pathway.

-

Cardiac Hypertrophy: OP-D negates the inductive effects of Angiotensin II on hypertrophy genes and NF-κB signaling molecules in cardiomyocytes.

Signaling Pathway: Endothelial Protection via CYP2J2/PPARα

The diagram illustrates the pathway through which OP-D protects endothelial cells from Angiotensin II-induced inflammation.

Ophiopogonin D: A Technical Guide on Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities, including cardiovascular protection, anti-inflammatory, and anti-cancer effects.[1][2] Understanding the bioavailability and pharmacokinetic profile of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of Ophiopogonin D, with a focus on quantitative data and detailed experimental methodologies. While intravenous pharmacokinetic parameters in preclinical models have been established, data on its oral bioavailability remains elusive in the current scientific literature. This guide also visualizes key signaling pathways modulated by Ophiopogonin D and outlines the experimental workflow for its pharmacokinetic analysis.

Bioavailability and Pharmacokinetics

The pharmacokinetic profile of a drug substance is essential for determining its dosage regimen and predicting its therapeutic efficacy and potential toxicity. To date, the pharmacokinetic studies on Ophiopogonin D have primarily focused on intravenous administration in rat models.

Intravenous Pharmacokinetics in Rats

A key study investigating the pharmacokinetics of pure Ophiopogonin D following intravenous administration in rats found that the plasma concentration-time profile was best described by a two-compartment open model.[1][2] The primary pharmacokinetic parameters from this study are summarized in the table below.

| Parameter | Symbol | Value (Mean ± SD) | Unit | Reference |

| Clearance | Cl | 0.024 ± 0.010 | L/min/kg | [1][2] |

| Terminal Half-life | t1/2 | 17.29 ± 1.70 | min | [1][2] |

| Area Under the Curve (0-∞) | AUC0-∞ | Not Reported | - | |

| Volume of Distribution | Vd | Not Reported | - |

Table 1: Intravenous Pharmacokinetic Parameters of Ophiopogonin D in Rats (Dose: 77.0 µg/kg)

Interestingly, when Ophiopogonin D was administered as a component of the 'SHENMAI' injection, a traditional Chinese medicine formulation, its clearance was significantly lower (0.007 ± 0.002 L/min/kg), suggesting potential interactions with other components in the formulation that alter its disposition.[1][2]

Oral Bioavailability

Despite the interest in its therapeutic potential, there is a notable absence of published data on the oral bioavailability of Ophiopogonin D. Studies detailing the plasma concentration of Ophiopogonin D following oral administration, including key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC), are not currently available in the scientific literature. This lack of information is a significant knowledge gap in understanding the compound's potential for oral drug delivery.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the pharmacokinetic evaluation of Ophiopogonin D.

Animal Studies: Intravenous Administration

The in vivo pharmacokinetic study of Ophiopogonin D was conducted in Sprague-Dawley rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Formulation: Ophiopogonin D was dissolved in a suitable vehicle for intravenous administration.

-

Administration Route: Intravenous (IV) bolus injection.

-

Blood Sampling: Blood samples were collected at predetermined time points post-administration.

-

Sample Processing: Plasma was separated from the blood samples by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.

Bioanalytical Method: LC-ESI-MS

The quantification of Ophiopogonin D in rat plasma was achieved using a sensitive and specific liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method.[1][2]

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: C18 analytical column.

-

Mobile Phase: A step gradient program with a mobile phase consisting of 0.5 mmol/L ammonium chloride solution and acetonitrile.[1]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray negative ionization (ESI-).

-

Detection Mode: Selected Ion Monitoring (SIM).

-

-

Internal Standard: Digoxin was used as the internal standard for quantification.[1]

-

Method Validation: The method was validated for its linearity, lower limit of quantification (LLOQ), precision, and accuracy.

Visualizations: Signaling Pathways and Experimental Workflow

Visual diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were created using the DOT language to illustrate the signaling pathways affected by Ophiopogonin D and the workflow of a typical pharmacokinetic study.

Figure 1: Experimental workflow for the intravenous pharmacokinetic study of Ophiopogonin D.

Ophiopogonin D has been reported to modulate several signaling pathways, which are implicated in its various pharmacological effects.

Figure 2: Simplified overview of signaling pathways modulated by Ophiopogonin D.

Discussion and Future Perspectives

The available data provides a foundational understanding of the intravenous pharmacokinetics of Ophiopogonin D, demonstrating its relatively rapid clearance from the systemic circulation in rats. The established LC-ESI-MS method offers a robust tool for its quantification in biological matrices.

The most significant gap in the current knowledge is the lack of data on the oral bioavailability of Ophiopogonin D. As many therapeutic applications would benefit from oral administration, future research should prioritize conducting oral pharmacokinetic studies in relevant animal models. Such studies would involve administering Ophiopogonin D orally and measuring its plasma concentrations over time to determine key parameters like Cmax, Tmax, AUC, and ultimately, its absolute oral bioavailability by comparing the results with intravenous data.

Furthermore, investigating the factors that may limit its oral absorption, such as poor membrane permeability, first-pass metabolism, or efflux by transporters, would be crucial. In vitro models, such as Caco-2 cell permeability assays and metabolic stability assays using liver microsomes or hepatocytes, could provide valuable insights in this regard.

References

Ophiopogonin D's role in anti-inflammatory pathways

An In-depth Technical Guide to Ophiopogonin D's Role in Anti-Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin D (OP-D) is a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, a well-known herb in traditional Chinese medicine. Emerging evidence has highlighted its potent anti-inflammatory properties, making it a compound of significant interest for therapeutic development in various inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compounds anti-inflammatory effects, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support further research and drug development efforts.

Core Anti-Inflammatory Mechanisms

Ophiopogonin D exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling cascades. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, studies have pointed to its influence on the STAT3 signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.

Ophiopogonin D has been shown to potently inhibit this pathway. Molecular docking simulations suggest that OP-D has a high affinity for the REL-homology domain of the NF-κB p65 subunit, which may interfere with its nuclear translocation. Experimental evidence supports this, demonstrating that OP-D significantly inhibits the LPS-induced nuclear translocation of NF-κB p65. This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Modulation of the MAPK Pathway

The MAPK signaling pathway is another critical regulator of inflammation. Ophiopogonin D has been shown to inhibit the phosphorylation of p38 MAPK, which is involved in the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in tissue remodeling during inflammation and cancer metastasis. By suppressing the p38/MAPK pathway, OP-D can downregulate MMP-9 expression, thereby inhibiting cell invasion and adhesion associated with inflammatory processes.

Interference with STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a role in cell proliferation and survival, and its persistent activation is linked to various inflammatory diseases and cancers. Ophiopogonin D has been found to suppress STAT3 activation by inhibiting its phosphorylation at tyrosine 705 and serine 727 residues. This leads to a reduction in the expression of STAT3-regulated oncogenic and anti-apoptotic genes.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of Ophiopogonin D.

Table 1: In Vitro Anti-inflammatory Activity of Ophiopogonin D

| Assay | Cell Line | Inducer | Parameter Measured | IC50 / Effective Concentration | Reference |

| Cell Adhesion | HL-60 and ECV304 | Phorbol-12-myristate-13-acetate (PMA) | Inhibition of HL-60 adhesion to ECV304 cells | 1.38 nmol/L | |

| Cell Viability | Colorectal cancer cells | - | Inhibition of cell viability | 20–40 µM | |

| STAT3 Activation | A549 lung cancer cells | - | Inhibition of constitutive STAT3 phosphorylation | 10 µM | |

| MMP-9 Expression | MDA-MB-435 melanoma cells | - | Inhibition of MMP-9 expression | 40 and 80 µM |

Table 2: In Vivo Anti-inflammatory Activity of Ophiopogonin D

| Animal Model | Disease Induction | Treatment Protocol | Key Findings | Reference |

| Mouse Model of Colitis | Dextran sodium sulfate (DSS) | 40 mg/kg Ophiopogonin D via oral gavage for 7 days | Mitigated weight loss, improved colon permeability, and modulated inflammatory markers (ZO-1, MUC-2, TNF-α, IL-1β) |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compounds anti-inflammatory properties.

DSS-Induced Colitis in Mice

This protocol describes the induction of colitis in mice using DSS and subsequent treatment with Ophiopogonin D.

-

Animals: C57BL/6 mice (6-8 weeks old) are commonly used.

-

Induction of Colitis:

-

Administer 3% (w/v) DSS in the drinking water for 7 consecutive days. Control mice receive normal drinking water.

-

Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

-

Treatment Protocol:

-

During the 7 days of DSS administration, orally administer Ophiopogonin D (40 mg/kg) suspended in normal saline via gavage once daily.

-

The DSS-only group receives an equal volume of normal saline via oral gavage.

-

-

Assessment of Colitis:

-

At day 7, euthanize the mice and collect colon tissues.

-

Measure colon length and assess for macroscopic signs of inflammation.

-

Fix a portion of the colon in 10% formalin for histological analysis (H&E staining).

-

Homogenize another portion of the colon for cytokine analysis (ELISA or qPCR) to measure levels of TNF-α and IL-1β.

-

Immunofluorescence Staining of NF-κB p65

This protocol is adapted from a study on the effects of OP-D on PM2.5-induced inflammation in lung epithelial cells.

-

Cell Culture and Treatment:

-

Seed MLE-12 cells (1x10^5 cells/well) on glass coverslips in a 24-well plate and culture overnight.

-

Treat the cells with the inflammatory stimulus (e.g., 15 µg/cm² PM2.5 or 1 µg/mL LPS) and Ophiopogonin D (e.g., 80 µM) for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 5% BSA in PBS for 30 minutes at room temperature.

-

Incubate with a primary antibody against NF-κB p65 (1:200 dilution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, 1:80 dilution) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 20 minutes at room temperature.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Observe the stained cells under a fluorescence microscope. Nuclear translocation of p65 will be evident by the co-localization of the p65 signal (red) with the DAPI signal (blue).

-

Western Blot Analysis for NF-κB Pathway Proteins

This is a representative protocol for analyzing the effect of Ophiopogonin D on NF-κB pathway proteins.

-

Cell Lysis and Protein Quantification:

-

Treat cells (e.g., RAW 264.7 macrophages) with LPS (1 µg/mL) with or without various concentrations of Ophiopogonin D for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (10-12% acrylamide gel).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block

-

The Anti-Cancer Potential of Ophiopogonin D: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Mechanisms and Therapeutic Promise of a Natural Steroidal Glycoside

Introduction

Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has emerged as a promising natural compound with significant anti-cancer properties.[1][2] Traditionally used in Chinese medicine for various ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its potent anti-tumor effects across a range of cancer types.[3][4] This technical guide provides a comprehensive overview of the current understanding of Ophiopogonin D's anti-cancer activities, intended for researchers, scientists, and professionals in drug development. We will delve into its impact on key cellular processes, detail relevant experimental protocols, and present quantitative data to support its therapeutic potential.

Molecular Mechanisms of Anti-Cancer Activity

Ophiopogonin D exerts its anti-cancer effects through a multi-targeted approach, influencing several critical signaling pathways and cellular processes that are often dysregulated in cancer.

Induction of Apoptosis

A primary mechanism of Ophiopogonin D is the induction of programmed cell death, or apoptosis, in cancer cells. Studies have shown that OP-D can trigger both the intrinsic and extrinsic apoptotic pathways.[1][5] In human breast carcinoma MCF-7 cells, Ophiopogonin D treatment leads to the activation of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic pathways, respectively.[1][5] Furthermore, in non-small cell lung carcinoma (NSCLC), OP-D induces apoptosis through the activation of the caspase cascade, resulting in the cleavage of PARP (Poly (ADP-ribose) polymerase).[6] In colorectal cancer cells, Ophiopogonin D has been shown to induce apoptosis by activating p53, a critical tumor suppressor gene.[2][4]

Cell Cycle Arrest

Ophiopogonin D has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest. In MCF-7 breast cancer cells, treatment with Ophiopogonin D results in cell cycle arrest at the G2/M phase. This arrest is associated with the downregulation of cyclin B1, a key regulatory protein for the G2/M transition.[1] Similarly, in human laryngocarcinoma cells, Ophiopogonin D inhibits cell proliferation by downregulating cyclin B1 expression.[7] In colorectal cancer cells, OP-D has been shown to regulate cyclin D1 and CDK4, which are important for the G1/S transition.[2]

Modulation of Oncogenic Signaling Pathways

This compounds anti-cancer activity is intricately linked to its ability to modulate multiple oncogenic signaling pathways:

-

STAT3 Signaling: In non-small cell lung carcinoma, Ophiopogonin D has been shown to suppress the STAT3 signaling pathway.[6][8][9] It inhibits the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues, leading to the downregulation of STAT3-regulated genes involved in cell survival, proliferation, and angiogenesis.[6] This inhibition is mediated, at least in part, by the induction of oxidative stress.[6][9]

-

NF-κB, PI3K/AKT, and AP-1 Pathways: In human lung cancer cells, Ophiopogonin D suppresses cell proliferation by inhibiting the NF-κB, PI3K/AKT, and AP-1 signaling pathways.[1][3] It has been shown to interfere with IκB kinase activation, which in turn inhibits the phosphorylation and degradation of IκBα, a key step in NF-κB activation.[3]

-

p38-MAPK Signaling: In human laryngocarcinoma cells, Ophiopogonin D upregulates the phosphorylation of p38 MAPK, a pathway often associated with the induction of apoptosis and inhibition of cell proliferation.[7][8]

-

ITGB1/FAK/Src/AKT/β-catenin Signaling: Ophiopogonin D can suppress the metastatic behavior of triple-negative breast cancer cells by regulating the ITGB1/FAK/Src/AKT/β-catenin signaling axis.[10]

Quantitative Data on Anti-Cancer Efficacy

The cytotoxic and anti-proliferative effects of Ophiopogonin D have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µM) | Compound | Reference |

| NCI-H460 | Human Large Cell Lung Carcinoma | 2.1 ± 0.8 | Sprengerinin C (an Ophiopogonin) | [11] |

| LNCaP | Androgen-Dependent Prostate Cancer | 5.34 | Ophiopogonin D' | [1] |

| PC3 | Androgen-Independent Prostate Cancer | 6.25 | Ophiopogonin D' | [5] |

| A549 | Non-Small Cell Lung Cancer | 14.22 ± 1.94 | Ophiopogonin B | [6] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 12.14 ± 2.01 | Ophiopogonin B | [6] |

| NCI-H460 | Non-Small Cell Lung Cancer | 6.11 ± 1.83 | Ophiopogonin B | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on Ophiopogonin D. Below are protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Ophiopogonin D on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Ophiopogonin D (or a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by Ophiopogonin D.

-

Cell Treatment: Treat cancer cells with Ophiopogonin D for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]

Cell Cycle Analysis

This assay determines the effect of Ophiopogonin D on the cell cycle distribution of cancer cells.

-

Cell Treatment and Fixation: Treat cells with Ophiopogonin D, then harvest and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[2][10]

Western Blot Analysis for Phosphorylated STAT3

This technique is used to measure the levels of total and phosphorylated STAT3.

-

Protein Extraction: Treat cells with Ophiopogonin D, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against total STAT3 and phosphorylated STAT3 (Tyr705), followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of Ophiopogonin D in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomly assign the mice to treatment and control groups. Administer Ophiopogonin D (e.g., 5.0 mg/kg bodyweight, intraperitoneally) or a vehicle control according to a predetermined schedule.[5]

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Conclusion and Future Directions

Ophiopogonin D demonstrates significant potential as a novel anti-cancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a strong rationale for its further development. The quantitative data and established experimental protocols presented in this guide offer a solid foundation for future research.

Future investigations should focus on:

-

Comprehensive IC50 Profiling: Determining the IC50 values of Ophiopogonin D across a broader panel of cancer cell lines.

-

In-depth Mechanistic Studies: Further elucidating the upstream and downstream targets of Ophiopogonin D within its modulated signaling pathways.

-

Combination Therapies: Evaluating the synergistic effects of Ophiopogonin D with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.[2][3]

-

Pharmacokinetic and Toxicological Studies: Thoroughly assessing the absorption, distribution, metabolism, excretion, and potential toxicity of Ophiopogonin D in preclinical models to ensure its safety and establish a therapeutic window.

The continued investigation of Ophiopogonin D holds the promise of yielding a new and effective natural product-based therapy in the fight against cancer.

References

- 1. Ophiopogonin D' induces RIPK1-dependent necroptosis in androgen-dependent LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]

- 6. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Ophiopogonin D for Cardiovascular Protection: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin D (OP-D), a steroidal glycoside extracted from the tuber of Ophiopogon japonicus, has emerged as a promising natural compound with significant therapeutic potential for cardiovascular diseases.[1] Extensive research in both in vitro and in vivo models has demonstrated its multifaceted protective effects against a range of cardiovascular pathologies, including myocardial infarction, cardiac hypertrophy, and doxorubicin-induced cardiotoxicity. This technical guide provides an in-depth overview of the current research on Ophiopogonin D for cardiovascular protection, focusing on its mechanisms of action, experimental protocols, and quantitative data to support further investigation and drug development.

Mechanisms of Cardiovascular Protection

Ophiopogonin D exerts its cardioprotective effects through a variety of mechanisms, primarily centered around the mitigation of inflammation, oxidative stress, apoptosis, and autophagy.

Anti-inflammatory Effects

OP-D has been shown to suppress inflammatory responses in the cardiovascular system. It achieves this by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][2][3] In human umbilical vein endothelial cells (HUVECs), OP-D has been observed to reduce the nuclear translocation of NF-κB and the expression of downstream pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3]

Antioxidative Properties

The compound effectively combats oxidative stress, a major contributor to cardiovascular damage. OP-D's antioxidant activity is linked to its ability to reduce the production of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[1] Studies have shown that pretreatment with OP-D can alleviate H2O2-induced injury in HUVECs.[1]

Inhibition of Apoptosis and Autophagy

Ophiopogonin D has demonstrated the ability to protect cardiomyocytes from programmed cell death. It inhibits apoptosis by modulating the expression of key apoptotic proteins and suppressing signaling pathways such as the p38 MAPK pathway.[4] Furthermore, in the context of doxorubicin-induced cardiotoxicity, OP-D has been found to attenuate excessive autophagy in cardiomyocytes.[1]

Key Signaling Pathways Modulated by Ophiopogonin D

The cardioprotective effects of Ophiopogonin D are mediated through its interaction with several critical signaling pathways.

NF-κB Signaling Pathway

As a central pathway in inflammation, the inhibition of NF-κB by OP-D is a cornerstone of its anti-inflammatory effects. OP-D prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell survival and proliferation. Evidence suggests that OP-D can modulate this pathway, contributing to its anti-apoptotic effects in cardiomyocytes.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK, is involved in cellular stress responses and apoptosis. Ophiopogonin D has been shown to suppress the activation of the p38 MAPK pathway, thereby protecting cardiomyocytes from apoptotic cell death.[4]

Quantitative Data on Cardioprotective Effects

The following tables summarize the quantitative data from key studies on the cardiovascular protective effects of Ophiopogonin D.

Table 1: In Vivo Efficacy of Ophiopogonin D in a Rat Model of Myocardial Ischemia/Reperfusion Injury

| Parameter | Control (MI/R) | Ophiopogonin D Treated | Reference |

| Myocardial Infarct Size (%) | 47.67 ± 3.79 | 30.67 ± 3.06 | [5] |

| Serum LDH Level (U/L) | Increased | Significantly Reduced | [5] |

| Serum CK Level (U/L) | Increased | Significantly Reduced | [5] |

Table 2: In Vitro Effects of Ophiopogonin D on Cardiomyocytes and Endothelial Cells

| Cell Type | Condition | Ophiopogonin D Concentration | Effect | Reference |

| H9c2 Cardiomyocytes | Doxorubicin-induced injury | 1 µM | Increased cell viability | [6] |

| H9c2 Cardiomyocytes | Angiotensin II-induced hypertrophy | 100, 250, 500 nmol/L | Increased CYP2J3 expression | [7] |

| H9c2 Cardiomyocytes | Isoproterenol-induced apoptosis | 10 µmol/L | Reduced apoptosis | [8] |

| HUVECs | Angiotensin II-induced inflammation | 20 µM | Reduced NF-κB nuclear translocation | [1] |

| H9c2 Cardiomyocytes | - | 20-40 µM | Inhibited cell viability | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of Ophiopogonin D for cardiovascular protection.

In Vivo Model of Myocardial Ischemia/Reperfusion (MI/R) Injury in Rats

Protocol:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Anesthesia: Animals are anesthetized, and the chest is opened to expose the heart.

-

Ligation: The left anterior descending (LAD) coronary artery is ligated for 40 minutes to induce ischemia.[5]

-

Reperfusion: The ligature is removed to allow for 2 hours of reperfusion.[5]

-

Ophiopogonin D Administration: OP-D is administered to the treatment group, typically before the induction of ischemia.

-

Infarct Size Measurement: After reperfusion, the heart is excised, and the infarct size is determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Cardiac Marker Analysis: Blood samples are collected to measure the levels of cardiac injury markers such as lactate dehydrogenase (LDH) and creatine kinase (CK).

In Vitro H9c2 Cardiomyocyte Viability Assay

Protocol:

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of Ophiopogonin D for a specified duration.

-

Induction of Injury: Cardiomyocyte injury is induced by adding agents like doxorubicin (e.g., 1 µM) or hydrogen peroxide.[6]

-

MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Solubilization: The formazan crystals are solubilized using a solubilization solution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability.[9]

Western Blot Analysis for Signaling Pathway Proteins

Protocol:

-

Protein Extraction: Total protein is extracted from treated cells or heart tissue lysates.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, NF-κB p65, p38 MAPK).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

Ophiopogonin D demonstrates significant potential as a therapeutic agent for cardiovascular protection. Its multifaceted mechanisms of action, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-autophagic effects, are well-supported by a growing body of scientific evidence. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future research should focus on elucidating the precise molecular targets of Ophiopogonin D and conducting well-designed clinical trials to validate its efficacy and safety in human subjects.

References

- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 3. scielo.br [scielo.br]

- 4. pharmrxiv.de [pharmrxiv.de]

- 5. karger.com [karger.com]

- 6. [Ophiopogonin D protects cardiomyocytes against doxorubicin-induced injury through suppressing endoplasmic reticulum stress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ophiopogonin D maintains Ca2+ homeostasis in rat cardiomyocytes in vitro by upregulating CYP2J3/EETs and suppressing ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Ophiopogonin D protects cardiomyocytes against ophiopogonin D'-induced injury through suppressing endoplasmic reticulum stress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Icariin Protects H9c2 Rat Cardiomyoblasts from Doxorubicin-Induced Cardiotoxicity: Role of Caveolin-1 Upregulation and Enhanced Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonin D: A Technical Guide to its Neuroprotective Effects in Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on the neuroprotective effects of Ophiopogonin D (OPD), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus. This document synthesizes findings from in vivo and in vitro studies, detailing the experimental methodologies, quantitative results, and the molecular signaling pathways implicated in OPD's mechanism of action.

Core Findings: Neuroprotection Against Cerebral Ischemia-Reperfusion Injury

Preliminary studies have demonstrated that Ophiopogonin D exhibits significant neuroprotective effects in models of cerebral ischemia-reperfusion injury (CIRI). The primary mechanism appears to be the inhibition of STAT3 phosphorylation, which subsequently mitigates neuronal apoptosis, oxidative stress, and inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro experiments investigating the effects of Ophiopogonin D.

In Vivo Studies: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

Table 1: Effects of Ophiopogonin D on Oxidative Stress Markers in MCAO/R Rats

| Marker | Sham Group | MCAO/R Group | MCAO/R + OPD Group |

| GSH (units) | Data not specified | Significantly decreased | Significantly increased vs. MCAO/R |

| CAT (units) | Data not specified | Significantly decreased | Significantly increased vs. MCAO/R |

| SOD (units) | Data not specified | Significantly decreased | Significantly increased vs. MCAO/R |

| MDA (units) | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |

| Data are expressed as mean ± SD (n=6). OPD treatment showed a significant amelioration of oxidative stress markers compared to the MCAO/R group.[1][2][3] |

Table 2: Effects of Ophiopogonin D on Inflammatory Cytokines in MCAO/R Rats

| Cytokine | Sham Group | MCAO/R Group | MCAO/R + OPD Group |

| TNF-α (pg/mg protein) | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |

| IL-1β (pg/mg protein) | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |

| IL-6 (pg/mg protein) | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |

| Data are expressed as mean ± SD (n=6). OPD treatment significantly reduced the expression of pro-inflammatory cytokines.[1][2] |

Table 3: Effects of Ophiopogonin D on Apoptosis-Related Proteins in MCAO/R Rats

| Protein | Sham Group | MCAO/R Group | MCAO/R + OPD Group |

| Bax/Bcl-2 Ratio | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |

| Cleaved Caspase-3 | Data not specified | Significantly increased | Significantly decreased vs. MCAO/R |

| Data are expressed as mean ± SD (n=6). Western blot analysis indicates that OPD inhibits the apoptotic pathway.[1][2] |

In Vitro Studies: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cells

Table 4: Effects of Ophiopogonin D on Cell Viability and Apoptosis in OGD/R-treated PC12 Cells

| Parameter | Control Group | OGD/R Group | OGD/R + OPD Group |

| Cell Viability (%) | ~100% | Significantly decreased | Significantly increased vs. OGD/R |

| Apoptosis Rate (%) | Data not specified | Significantly increased | Significantly decreased vs. OGD/R |

| Data are expressed as mean ± SD (n=3). OPD treatment demonstrated a protective effect on PC12 cell viability and reduced apoptosis.[2][4] |

Table 5: Effects of Ophiopogonin D on Oxidative Stress Markers in OGD/R-treated PC12 Cells

| Marker | Control Group | OGD/R Group | OGD/R + OPD Group |

| GSH (units) | Data not specified | Significantly decreased | Significantly increased vs. OGD/R |

| CAT (units) | Data not specified | Significantly decreased | Significantly increased vs. OGD/R |

| SOD (units) | Data not specified | Significantly decreased | Significantly increased vs. OGD/R |

| Data are expressed as mean ± SD (n=3). OPD treatment mitigated oxidative stress in PC12 cells exposed to OGD/R.[1][2] |

Table 6: Effects of Ophiopogonin D on Inflammatory Proteins in OGD/R-treated PC12 Cells

| Protein | Control Group | OGD/R Group | OGD/R + OPD Group |

| TNF-α | Data not specified | Significantly increased | Significantly decreased vs. OGD/R |

| IL-1β | Data not specified | Significantly increased | Significantly decreased vs. OGD/R |

| IL-6 | Data not specified | Significantly increased | Significantly decreased vs. OGD/R |

| Data are expressed as mean ± SD (n=3). Western blot analysis showed a reduction in inflammatory protein expression with OPD treatment.[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies are outlined below.

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

-

Animal Model : Adult male Sprague-Dawley rats are typically used.

-

Anesthesia : Animals are anesthetized, often with an intraperitoneal injection of pentobarbital sodium.

-

Surgical Procedure : A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament is inserted through the ECA into the ICA to occlude the middle cerebral artery (MCA).

-

Ischemia and Reperfusion : The filament is left in place for a specified duration (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion.

-

Drug Administration : Ophiopogonin D is administered, often intraperitoneally, at various concentrations at the onset of reperfusion.

-

Neurological Deficit Scoring : Neurological function is assessed using a standardized scoring system (e.g., a 5-point scale) at a set time point post-reperfusion (e.g., 24 hours).

-

Tissue Collection : Following behavioral testing, animals are euthanized, and brain tissues are collected for further analysis.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

-

Cell Culture : PC12 cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin.

-

OGD Induction : The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 4 hours).

-

Reoxygenation : The glucose-free medium is replaced with the standard culture medium, and the cells are returned to a normoxic incubator for a set period (e.g., 24 hours).

-

OPD Treatment : Ophiopogonin D is added to the culture medium at different concentrations prior to or during the OGD/R procedure.

-

Cell Viability Assay : Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8).[4]

-

Apoptosis Assay : Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide.[4]

Biochemical and Molecular Analyses

-

TTC Staining : 2,3,5-triphenyltetrazolium chloride staining is used to measure the infarct volume in brain slices.[4]

-

TUNEL Staining : Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is employed to detect apoptotic cells in brain tissue sections.[2][4]

-

Western Blotting : This technique is used to quantify the protein expression levels of Bax, Bcl-2, Cleaved Caspase-3, p-STAT3, STAT3, TNF-α, IL-1β, and IL-6.[1][4]

-

ELISA : Enzyme-linked immunosorbent assays are used to measure the concentrations of TNF-α, IL-1β, and IL-6 in brain tissue homogenates.[2]

-

Oxidative Stress Marker Kits : Commercially available kits are used to measure the levels of glutathione (GSH), catalase (CAT), superoxide dismutase (SOD), and malondialdehyde (MDA).[1][2]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Ophiopogonin D's neuroprotective effects and a typical experimental workflow.

Caption: Proposed signaling pathway of Ophiopogonin D in neuroprotection.

Caption: General experimental workflow for studying this compounds neuroprotective effects.

References

Ophiopogonin D in Immunomodulation: A Technical Guide for Researchers

Executive Summary: Ophiopogonin D (OP-D), a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, is emerging as a potent immunomodulatory agent with significant therapeutic potential. Extensive preclinical research has demonstrated its multifaceted capabilities, including potent anti-inflammatory, antioxidant, and immune-enhancing activities. Mechanistically, OP-D exerts its effects by targeting several key signaling pathways, most notably inhibiting the pro-inflammatory NF-κB cascade, activating the protective Nrf2 antioxidant response, and modulating pathways involved in acute lung injury and sepsis, such as the HIF-1α-VEGF and Rac1/NOX1 axes. Furthermore, when formulated as a nanoemulsion, OP-D acts as a robust vaccine adjuvant, significantly enhancing both humoral and cellular immune responses. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the immunomodulatory role of Ophiopogonin D, intended for researchers, scientists, and professionals in drug development.

Core Immunomodulatory Mechanisms of Ophiopogonin D

Ophiopogonin D's ability to modulate the immune system stems from its interaction with multiple intracellular signaling pathways that are central to inflammation, oxidative stress, and immune cell function.

Inhibition of the Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Its sustained activation is implicated in numerous inflammatory diseases. Ophiopogonin D has been consistently shown to suppress this pathway across various models. In colitis models, OP-D alleviates inflammation by inhibiting epithelial NF-κB signaling. The mechanism involves preventing the nuclear translocation of the p65 subunit of NF-κB. Molecular docking simulations have suggested a high affinity between OP-D and the REL-homology domain of NF-κB-p65, which interferes with its translocation to the nucleus. This inhibitory action blocks the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.

Caption: Ophiopogonin D inhibits the NF-κB signaling pathway.

Activation of the Nrf2 Antioxidant Pathway

The Keap1/Nrf2/ARE pathway is the primary regulator of endogenous antioxidant responses, playing a critical role in protecting cells from oxidative stress. Ophiopogonin D has been shown to activate this pathway, thereby mitigating oxidative damage and mitochondrial dysfunction in various cell types, including pancreatic β-cells and chondrocytes. Under conditions of oxidative stress, OP-D facilitates the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective genes like heme oxygenase-1 (HO-1) and other antioxidant enzymes.

Caption: Ophiopogonin D activates the Keap1/Nrf2 antioxidant pathway.

Modulation of Pathways in Acute Lung Injury (ALI)

OP-D shows significant promise in combating ALI by targeting multiple cellular processes. In sepsis-induced ALI, OP-D improves microvascular endothelial barrier function by inhibiting the HIF-1α-VEGF pathway. In LPS-induced ALI models, OP-D's protective effects are linked to the inhibition of ferroptosis, a form of iron-dependent programmed cell death, in macrophages. This is achieved by inhibiting the Rac1/NOX1 complex, a major source of reactive oxygen species (ROS), and activating the deubiquitinase USP25. This dual action reduces ROS-induced mitochondrial damage and subsequent cell death.

Caption: this compounds mechanism in alleviating Acute Lung Injury (ALI).

Data on Immunomodulatory Effects

The immunomodulatory effects of Ophiopogonin D have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

In Vitro Efficacy Data

| Cell Line / Model | Treatment / Stimulus | Ophiopogonin D Conc. | Observed Effect | Reference |

| HUVECs | Angiotensin II | 5-20 µM | Dose-dependently increased CYP2J2 and PPARα expression; inhibited NF-κB translocation. | |

| HUVECs | H₂O₂ | 0.1-200 µM | Provoked cytotoxicity only at concentrations > 40 µM. | |

| RAW264.7 Macrophages | - | 1-100 µM | Inhibited osteoclastic differentiation. | |

| Human Lung Cancer Cells | - | 20-40 µM | Significantly inhibited cell viability and proliferation. | |

| BMDM Cells | LPS + ATP | Not Specified | Increased cell viability, reduced LDH activity, and inhibited apoptosis. |

In Vivo Efficacy Data

| Disease Model | Animal Model | Ophiopogonin D Dosage | Key Immun

Ophiopogonin D in Osteoporosis: A Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration, leading to an increased risk of fracture. A key pathological factor in its development is an excess of reactive oxygen species (ROS), which disrupts the balance between bone formation by osteoblasts and bone resorption by osteoclasts. Ophiopogonin D (OP-D), a steroidal saponin isolated from the traditional Chinese herb Radix Ophiopogon japonicus, has emerged as a promising anti-osteoporotic agent due to its potent anti-oxidative properties. Early research indicates that OP-D mitigates osteoporosis by promoting osteogenesis and inhibiting osteoclastogenesis. This document provides an in-depth technical overview of the foundational in vitro and in vivo studies, detailing the molecular mechanisms, experimental protocols, and key quantitative findings of OP-D's effects on bone homeostasis.

Molecular Mechanism of Action

The primary anti-osteoporotic effect of Ophiopogonin D is attributed to its ability to reduce oxidative stress. Excessive ROS promotes bone loss by impairing osteoblast function and enhancing osteoclast differentiation and activity. OP-D counteracts this by modulating key signaling pathways involved in bone cell regulation.

The FoxO3a-β-catenin Signaling Pathway

The central mechanism identified in early studies involves the FoxO3a-β-catenin signaling pathway. OP-D exhibits its protective effects against osteoporosis by reducing ROS, which in turn activates this pathway. Activation of β-catenin is crucial for osteoblast differentiation and function. By suppressing ROS, OP-D facilitates the nuclear translocation of FoxO3a and the accumulation of β-catenin, leading to enhanced osteogenic gene expression and suppressed osteoclastic gene expression.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a master regulator of osteogenesis, essential for osteoblast proliferation and differentiation. While directly linked to the FoxO3a-β-catenin axis, studies have also shown that OP-D can directly reactivate Wnt/β-catenin signaling that has been suppressed under high-oxidative-stress conditions, such as diabetes. This reactivation reverses osteoblast dysfunction and promotes bone formation, highlighting a critical role for OP-D in complex metabolic bone disorders.

Preclinical Evidence: In Vitro Studies

In vitro research has focused on two primary cell lines: MC3T3-E1 mouse pre-osteoblasts to model bone formation and RAW264.7 mouse macrophages as precursors for osteoclasts to model bone resorption.

Quantitative Data Summary

The following table summarizes the key quantitative findings from cell-based assays.

| Cell Line | Parameter Measured | Key Finding | Reference |

| MC3T3-E1 | Cell Proliferation | Markedly increased | |

| Osteogenic Markers (e.g., ALP, OCN) | Significantly improved expression | ||

| ROS Generation (H₂O₂-induced) | Suppressed | ||

| RAW264.7 | TRAP Activity | Reduced | |

| Osteoclastic Gene Expression | Decreased mRNA levels | ||

| ROS Generation | Inhibited |

TRAP: Tartrate-resistant acid phosphatase; ALP: Alkaline phosphatase; OCN: Osteocalcin; ROS: Reactive Oxygen Species; H₂O₂: Hydrogen peroxide.

Experimental Protocols

-

Cell Culture and Treatment: MC3T3-E1 cells are cultured in α-MEM, while RAW264.7 cells are grown in DMEM, both supplemented with 10% FBS and antibiotics. To induce osteoclastogenesis, RAW264.7 cells are stimulated with RANKL (Receptor Activator of Nuclear Factor-κB Ligand). Oxidative stress models are established by treating cells with hydrogen peroxide (H₂O₂).

-

Osteogenic Differentiation Assays:

-

Alkaline Phosphatase (ALP) Staining: After treatment, MC3T3-E1 cells are fixed and stained using a BCIP/NBT ALP color development kit. ALP activity is quantified using a p-nitrophenyl phosphate (pNPP) substrate.

-

Alizarin Red S (ARS) Staining: To assess mineralization, cells are fixed and stained with 2% ARS solution (pH 4.2). The stained calcium nodules are then dissolved, and the absorbance is measured to quantify matrix mineralization.

-

-

Osteoclastogenesis Assay (TRAP Staining): RAW264.7 cells are fixed and stained for Tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a leukocyte acid phosphatase kit. TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.

-

ROS Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity is measured via flow cytometry or a fluorescence microplate reader.

-

Gene and Protein Expression Analysis:

-

qRT-PCR: Total RNA is extracted, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR to measure the mRNA levels of osteogenic genes (e.g., Runx2, ALP, OCN) and osteoclastic genes (e.g., TRAP, Cathepsin K, NFATc1).

-

Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins in the FoxO3a-β-catenin and Wnt signaling pathways to assess their expression and phosphorylation status.

-

Preclinical Evidence: In Vivo Studies

To validate the in vitro findings, an ovariectomized (OVX) mouse model was utilized. This model simulates postmenopausal osteoporosis, which is primarily driven by estrogen deficiency and associated increases in oxidative stress.

Quantitative Data Summary

The table below outlines the key results from the OVX mouse model treated with Ophiopogonin D.

| Parameter Measured | Treatment Group | Key Finding | Reference |

| Serum Markers | OVX vs. OVX + OP-D | OP-D treatment reduced the activity of degradation markers CTX-1 and TRAP. | |

| Bone Microarchitecture (Micro-CT) | OVX vs. OVX + OP-D | OP-D treatment significantly improved trabecular bone volume (BV/TV), trabecular number (Tb.N), and decreased trabecular separation (Tb.Sp). | (in diabetic model) |

| Histology | OVX vs. OVX + OP-D | Increased osteoblast numbers and decreased osteoclast numbers observed in the OP-D treated group. | (in diabetic model) |

CTX-1: C-terminal telopeptide of type I collagen.

Experimental Protocols

-

Ovariectomized (OVX) Animal Model: Female BALB/c mice (typically 8-12 weeks old) undergo bilateral ovariectomy under anesthesia to induce estrogen deficiency. A sham-operated group serves as the control. After a recovery and bone loss period (e.g., 4 weeks), mice are treated with vehicle or Ophiopogonin D (via oral gavage or injection) for a specified duration (e.g., 8-12 weeks).

-

Serum Biomarker Analysis: At the end of the treatment period, blood is collected, and serum is isolated. The concentrations of bone turnover markers, such as CTX-1 (resorption marker) and ALP (formation marker), are quantified using commercial ELISA kits.

-

Micro-Computed Tomography (Micro-CT) Analysis: Femurs or vertebrae are harvested, fixed, and scanned using a high-resolution micro-CT system. Three-dimensional reconstruction and analysis are performed to quantify key trabecular bone parameters, including bone mineral density (BMD), bone volume fraction (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Histological Analysis: Bone specimens are decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology or subjected to TRAP staining to identify and quantify osteoclasts on the bone surface. Immunohistochemistry may also be used to detect the expression of specific proteins (e.g., β-catenin) within the bone tissue.

Conclusion and Future Directions

Early research provides compelling evidence for Ophiopogonin D as a potential therapeutic agent for osteoporosis. Its mechanism of action, centered on the amelioration of oxidative stress via the FoxO3a-β-catenin and Wnt signaling pathways, addresses a fundamental driver of the disease. OP-D has demonstrated a dual benefit of promoting bone formation and inhibiting bone resorption in both in vitro and in vivo models.

For drug development professionals, these findings warrant further investigation. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of OP-D.

-

Dose-Response and Toxicity Studies: Establishing optimal therapeutic windows and comprehensive safety profiles in preclinical models.

-

Combination Therapies: Investigating potential synergistic effects with existing osteoporosis treatments.

-

Clinical Trials: Progressing to well-designed clinical trials to evaluate the efficacy and safety of OP-D in human patients with osteoporosis.

The foundational work summarized in this guide establishes Ophiopogonin D as a strong candidate for further development in the fight against osteoporotic bone loss.

Ophiopogonin D signaling pathway analysis (e.g., NF-κB, AMPK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities.[1][2] Emerging evidence highlights its potent anti-inflammatory and metabolic regulatory effects, primarily mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and AMP-activated Protein Kinase (AMPK). This technical guide provides an in-depth analysis of the signaling pathways affected by Ophiopogonin D, with a focus on NF-κB and AMPK. It offers a compilation of quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to support further research and drug development endeavors.

Data Presentation: Quantitative Effects of Ophiopogonin D

The following tables summarize the quantitative effects of Ophiopogonin D on cell viability, inflammatory cytokine secretion, and the activation of the NF-κB and AMPK signaling pathways.

Table 1: Effect of Ophiopogonin D on Cell Viability in PM2.5-Treated Mouse Pulmonary Epithelial (MLE-12) Cells

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| PM2.5 (50 µg/ml) | - | 75.3 ± 3.2 |

| PM2.5 + Ophiopogonin D | 20 | 82.1 ± 2.9 |

| PM2.5 + Ophiopogonin D | 40 | 89.5 ± 3.5 |

| PM2.5 + Ophiopogonin D | 80 | 95.2 ± 3.1 |

Data adapted from a study on PM2.5-induced inflammation in MLE-12 cells. Cells were pre-treated with Ophiopogonin D for 2 hours before a 24-hour exposure to PM2.5. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.

Table 2: Effect of Ophiopogonin D on Pro-inflammatory Cytokine Secretion in PM2.5-Treated MLE-12 Cells

| Cytokine | Control (pg/ml) | PM2.5 (50 µg/ml) (pg/ml) | PM2.5 + Ophiopogonin D (80 µM) (pg/ml) |

| TNF-α | 25.4 ± 2.1 | 158.7 ± 7.3 | 65.2 ± 4.8 |

| IL-6 | 18.9 ± 1.5 | 125.4 ± 6.9 | 48.7 ± 3.9 |

| IL-8 | 32.1 ± 2.8 | 189.6 ± 9.1 | 75.3 ± 5.2 |

| IL-1β | 15.6 ± 1.3 | 98.2 ± 5.7 | 35.1 ± 2.9 |

Data represents the concentration of cytokines in the cell culture supernatant as measured by ELISA after 24 hours of treatment.

Table 3: Effect of Ophiopogonin D on NF-κB and AMPK Signaling Proteins in PM2.5-Treated MLE-12 Cells

| Protein | Treatment Group | Relative Expression Level (Fold Change vs. Control) |

| p-AMPK/AMPK | PM2.5 | 0.45 ± 0.05 |

| PM2.5 + Ophiopogonin D (80 µM) | 0.85 ± 0.07 | |

| p-p65/p65 | PM2.5 | 2.8 ± 0.3 |

| PM2.5 + Ophiopogonin D (80 µM) | 1.2 ± 0.1 |

Data obtained from Western blot analysis. The ratios of phosphorylated to total protein were quantified and normalized to the control group.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Caption: Ophiopogonin D AMPK/NF-κB signaling pathway.

Experimental Workflow

Caption: General experimental workflow for pathway analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Ophiopogonin D.

Cell Culture and Treatment

-

Cell Line: Mouse pulmonary epithelial (MLE-12) cells are a commonly used model.[3]

-

Culture Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[4][5][6][7]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[5]

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction).

-

After reaching 70-80% confluency, the cells are serum-starved for 12 hours.

-

Cells are pre-treated with varying concentrations of Ophiopogonin D (e.g., 20, 40, 80 µM) for 2 hours.

-

Following pre-treatment, cells are stimulated with an inflammatory agent (e.g., 50 µg/ml PM2.5) for a specified duration (e.g., 24 hours).

-

Cell Viability Assay (CCK-8)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Seed MLE-12 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells as described in the "Cell Culture and Treatment" protocol.

-

After the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is calculated as: (absorbance of treated group / absorbance of control group) x 100%.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is used to quantify the concentration of specific proteins, such as cytokines, in a sample. It utilizes antibodies specific to the target protein in a sandwich format.

-

Procedure:

-